Spectroscopic Characterization and Synthetic Utility of 4-Trimethylsilyl-2-butanone: A Technical Guide
Spectroscopic Characterization and Synthetic Utility of 4-Trimethylsilyl-2-butanone: A Technical Guide
Executive Summary & Mechanistic Context
4-Trimethylsilyl-2-butanone (CAS: 13506-88-2) is a highly versatile β -silyl ketone utilized extensively in complex organic synthesis. For researchers and drug development professionals, this compound serves as a critical synthon, acting as a stable precursor for Robinson annulation equivalents, Peterson olefinations, and target molecules requiring precise stereoelectronic control.
The unique reactivity of 4-trimethylsilyl-2-butanone is governed by the β -silicon effect , a phenomenon where the electropositive silicon atom stabilizes developing positive charge at the β -carbon (the carbonyl carbon, C2) through hyperconjugation ( σC−Si→p orbital donation). This stereoelectronic stabilization dictates both its synthetic behavior and its highly characteristic spectroscopic signatures.
Spectroscopic Data Analysis (NMR, IR, MS)
To ensure self-validating analytical workflows, the spectroscopic characterization of 4-trimethylsilyl-2-butanone must be interpreted through the lens of its electronic environment. The electropositive nature of the trimethylsilyl (TMS) group strongly shields adjacent nuclei, while the electron-withdrawing carbonyl group exerts a deshielding effect on the opposite end of the aliphatic chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1 H and 13 C NMR spectra provide a clear map of the molecule's polarized electron density. The protons on the methylene group adjacent to the silicon atom (C4) are significantly shielded, appearing upfield, whereas the protons adjacent to the carbonyl (C3 and C1) are deshielded.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 , 298 K)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |
| 0.00 | Singlet (s) | 9H | −Si(CH3)3 | Highly shielded by the electropositive silicon atom; serves as the internal reference standard equivalent. |
| 0.82 - 0.88 | Multiplet (m) | 2H | −CH2−Si (C4) | Shielded by the adjacent silicon ( α -effect of Si), pushing the resonance significantly upfield. |
| 2.12 | Singlet (s) | 3H | CH3−C=O (C1) | Deshielded by the anisotropic effect of the adjacent carbonyl π -system. |
| 2.40 - 2.46 | Multiplet (m) | 2H | −CH2−C=O (C3) | Deshielded by the electron-withdrawing inductive effect of the carbonyl group. |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 , 298 K)
| Chemical Shift ( δ , ppm) | Assignment | Causality / Mechanistic Rationale |
| -1.5 | −Si(CH3)3 | Characteristic negative chemical shift due to extreme shielding by silicon. |
| 10.5 | −CH2−Si (C4) | Upfield aliphatic carbon, shielded by the direct attachment to the metalloid. |
| 29.5 | CH3−C=O (C1) | Standard methyl ketone resonance. |
| 38.5 | −CH2−C=O (C3) | Deshielded by the adjacent carbonyl carbon. |
| 209.0 | C=O (C2) | Highly deshielded sp2 hybridized carbonyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy confirms the orthogonal functional groups. The vibrational modes are highly diagnostic for the presence of both the ketone and the trialkylsilyl moiety.
Table 3: Key IR Vibrational Modes (ATR-FTIR, neat)
| Wavenumber (cm −1 ) | Peak Shape/Intensity | Assignment |
| 2955, 2900 | Medium, sharp | Aliphatic C−H stretching. |
| 1715 | Strong, sharp | C=O stretching (aliphatic ketone). |
| 1250 | Strong, sharp | Si−CH3 symmetric deformation (highly characteristic). |
| 840 | Strong, broad | Si−C rocking/stretching mode. |
Mass Spectrometry (EI-MS)
Under standard Electron Ionization (70 eV), the molecular ion ( M+∙ ) at m/z 144 is typically weak due to the high propensity of the molecule to fragment and form highly stable cations.
Primary EI-MS fragmentation pathways of 4-trimethylsilyl-2-butanone.
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m/z 73 (Base Peak): Cleavage of the C4-Si bond yields the [Si(CH3)3]+ cation. Its extreme stability makes it the dominant peak [3].
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m/z 43: Alpha-cleavage adjacent to the carbonyl yields the [CH3C≡O]+ acylium ion.
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m/z 129: Loss of a methyl radical from the TMS group yields [M−CH3]+ .
Experimental Protocols
Synthesis via Silylcupration of Methyl Vinyl Ketone
The most reliable, regioselective method for synthesizing 4-trimethylsilyl-2-butanone is the conjugate addition of a silylcuprate reagent to methyl vinyl ketone (MVK) [1]. This protocol avoids the polymerization issues often seen with MVK under strictly basic or radical conditions.
Step-by-Step Methodology:
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Preparation of Silylcuprate: In a flame-dried Schlenk flask under argon, dissolve hexamethyldisilane (1.1 eq) in anhydrous THF. Add methyllithium (1.1 eq) at 0 °C to generate trimethylsilyllithium ( Me3SiLi ).
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Transmetalation: Transfer the Me3SiLi solution via cannula to a suspension of purified Copper(I) Cyanide (0.55 eq) in THF at -78 °C to form the higher-order silylcuprate, (Me3Si)2Cu(CN)Li2 .
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Conjugate Addition: Slowly add methyl vinyl ketone (1.0 eq) dropwise to the silylcuprate solution at -78 °C. Maintain the reaction at -78 °C for 2 hours to ensure complete 1,4-addition.
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Quench and Extraction: Quench the reaction strictly at -78 °C using a saturated aqueous NH4Cl/NH4OH (9:1) solution to break down the copper enolate. Warm to room temperature, extract with diethyl ether ( 3×20 mL), wash the organic layer with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
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Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexanes:Ethyl Acetate, 95:5) to yield the pure 4-trimethylsilyl-2-butanone.
Synthetic workflow for 4-trimethylsilyl-2-butanone via silylcupration of methyl vinyl ketone.
Spectroscopic Sample Preparation Protocol
To ensure high-fidelity data acquisition without siloxane contamination (a common artifact in silicon chemistry):
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NMR: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl3 (100.0 atom % D, containing 0.03% v/v TMS as an internal standard). Use strictly new, oven-dried NMR tubes to prevent leaching of residual silicones from previously washed glassware.
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IR: Acquire the spectrum neat using an Attenuated Total Reflectance (ATR) diamond crystal accessory. Ensure the crystal is cleaned with spectroscopic grade isopropanol and a background scan is run immediately prior to sample application.
References
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Fleming, I., Newton, T. W., & Roessler, F. (1981). "The silylcupration of acetylenes: A synthesis of vinylsilanes." Journal of the Chemical Society, Perkin Transactions 1, 2527-2532. Available at:[Link][1]
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Heath, D. A., & Tilley, L. J. (2009). "Electron-deficient γ-silyl Systems: Methods for Synthesis of 1,1,1-trifluoromethyl-4-trimethylsilyl-2-butanone." The Nucleus, 87(7), 12-15. Available at:[Link][2]
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National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. "4-(Trimethylsilyl)-2-butanone." NIST Chemistry WebBook, SRD 69. Available at:[Link]
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National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link]
